molecular formula C18H29ClN2O2 B2897579 1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride CAS No. 2418732-72-4

1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride

Cat. No.: B2897579
CAS No.: 2418732-72-4
M. Wt: 340.89
InChI Key: VCOWMEGLFOOUMK-UHFFFAOYSA-N
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Description

“1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride” is a chemical compound with the CAS Number: 2418732-72-4 . Its molecular weight is 340.89 . The IUPAC name for this compound is 1-(2-(1-aminoethyl)morpholino)-3-(4-isopropylphenyl)propan-1-one hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H28N2O2.ClH/c1-13(2)16-7-4-15(5-8-16)6-9-18(21)20-10-11-22-17(12-20)14(3)19;/h4-5,7-8,13-14,17H,6,9-12,19H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Synthesis and Biological Properties

1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one hydrochloride and its derivatives have been explored for their synthesis and biological properties. For instance, Papoyan et al. (2011) studied the synthesis of similar compounds and found pronounced anticonvulsive activities along with some peripheral n-cholinolytic activities, but no antibacterial activity (Papoyan et al., 2011).

Chemical Structure and Synthesis Techniques

The compound has been studied for its chemical structure and synthesis techniques. Hu et al. (2006) synthesized a related compound, analyzing its crystal structure and confirming its morpholine ring's chair conformation (Hu et al., 2006). Similarly, Fritz et al. (2011) developed a methodology for the synthesis of morpholines, demonstrating their use in drug synthesis (Fritz et al., 2011).

Antibacterial Activity

Studies have also examined the antibacterial activity of related compounds. Isakhanyan et al. (2014) investigated the antibacterial properties of tertiary aminoalkanols hydrochlorides, finding no significant activity in this regard (Isakhanyan et al., 2014).

Applications in Organic Chemistry

The compound and its derivatives have applications in organic chemistry. Lettan et al. (2006) explored the synthesis of acylsilanes from morpholine amides, indicating the compound's utility in organic syntheses (Letan et al., 2006). Chin et al. (2010) analyzed the photophysical characterization of a morpholine derivative, providing insights into its structural and emission properties (Chin et al., 2010).

Inhibition of Kinase Activity

Boschelli et al. (2001) studied compounds with a morpholine group for their inhibition of Src kinase activity, a significant finding for therapeutic applications (Boschelli et al., 2001).

Conformational Analyses

Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to the compound , offering insights into their structural behavior (Nitek et al., 2020).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency procedures.

Properties

IUPAC Name

1-[2-(1-aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-13(2)16-7-4-15(5-8-16)6-9-18(21)20-10-11-22-17(12-20)14(3)19;/h4-5,7-8,13-14,17H,6,9-12,19H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOWMEGLFOOUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N2CCOC(C2)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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